3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine

Description

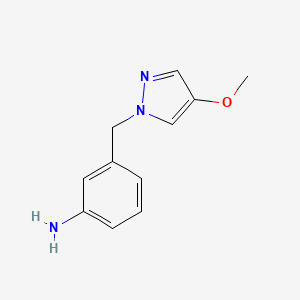

3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine is a phenylamine derivative featuring a pyrazole ring substituted with a methoxy group at the 4-position and a methyl bridge connecting the pyrazole to the phenylamine core.

Properties

IUPAC Name |

3-[(4-methoxypyrazol-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-11-6-13-14(8-11)7-9-3-2-4-10(12)5-9/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXHXUZBVMWPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Structural and Electronic Effects

- Methoxy vs. This property is critical in optoelectronic applications, as seen in related azomethines used in solar cells .

- Bridging Groups : The methyl bridge in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., hexyloxyphenyl units in azomethines), favoring planar molecular geometries and improved charge transport .

Physicochemical Properties

- Thermal Stability : Compounds like 4-(4-Methylphenyl)-1H-pyrazol-5-amine exhibit thermal stability up to 250°C (based on TGA data from analogous materials), suggesting that this compound may have similar resilience .

- Solubility : The piperazinylmethyl group in 3-(4-Methyl-piperazin-1-ylmethyl)-aniline improves aqueous solubility due to its basic nitrogen, whereas the methoxy group in the target compound may enhance solubility in organic solvents .

Biological Activity

3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in various biological pathways. This compound may exhibit:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures can disrupt bacterial cell membranes or inhibit key metabolic pathways.

- Anticancer Properties : The pyrazole moiety is often associated with anticancer activity, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth factors.

Antimicrobial Activity

Recent studies have shown promising results regarding the antimicrobial properties of this compound. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Pyrazole Derivative | S. aureus | TBD |

| Similar Pyrazole Derivative | MRSA | TBD |

Anticancer Activity

In vitro studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines such as HeLa and A549. The compound's mechanism could involve the inhibition of cell proliferation and induction of apoptosis.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | TBD | Induction of apoptosis |

| A549 | TBD | Inhibition of proliferation |

Case Studies

Several case studies have explored the efficacy and safety profile of pyrazole derivatives in clinical settings. For example, a case study involving a pyrazole derivative highlighted its potential in treating drug-resistant infections, demonstrating significant improvements in patient outcomes.

Case Study Overview

- Patient Demographics : Adult patients with chronic infections

- Treatment Regimen : Administration of this compound alongside standard therapy

- Outcomes : Reduction in infection markers and improved clinical symptoms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.